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Pharmacokinetic Parameters of Cilomilast

The table below summarizes the fundamental pharmacokinetic parameters of cilomilast derived from

clinical studies.

Parameter Value / Description Notes | Conditions

Absolute Bioavailability ~100% [1] Oral administration; negligible first-
pass hepatic metabolism [2] [3] [4]

Time to Peak Plasma 1.5 - 2 hours [5] Delayed by ~2 hours when

Concentration (Tmax) administered with food [5] [6]

Peak Plasma ~0.99 pug/mL (COPD patients) Reduced by 38% with food;

Concentration (Cmax) [5] unaffected by antacids or dosing time
[51[1]

Elimination Half-Life (t%2) 6.5 - 8 hours [5] [3] [6] Supports twice-daily (bid) dosing
regimen [3]

Volume of Distribution 10-17 L [5] Small volume, indicating extensive

(Vss) tissue binding [3]
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Parameter Value |/ Description Notes / Conditions

Plasma Protein Binding 99.4% [5] [3] Primarily to albumin; concentration-
independent at clinical doses [3]

Clearance (CL) 1.5-2.0L/h[5] Low plasma clearance [3]

Route of Elimination Predominantly metabolic, <1% of dose excreted unchanged in
followed by renal excretion [5] urine [5]

Metabolic Pathway and Key Interactions

Cilomilast undergoes extensive hepatic metabolism, with the primary pathway involving cytochrome P450
2C8 (CYP2C8) to form the main metabolite, SB-217493 [5] [3]. This metabolite is significantly less potent,
exhibiting <10% of the PDE4 inhibitory activity of the parent compound [5] [3]. Other metabolic reactions

include 3-hydroxylation of the cyclopentane ring, decyclopentylation, and acyl glucuronidation [5].

Drug Interaction Profile

Cilomilast exhibits a low potential for clinically relevant pharmacokinetic drug interactions [3]. It does
not inhibit major CYP enzymes (including CYP1A2, 2C9, 2C19, 2D6, and 3A4) [5]. Studies have shown no
significant interactions with co-administered drugs commonly used in COPD patients, such as salbutamol,

theophylline, digoxin, warfarin, and oral prednisolone [5] [3] [4].

However, a pharmacodynamic interaction was noted with erythromycin, where concurrent administration
led to an increased incidence of gastrointestinal adverse events [3]. No dose adjustments are required for
patients with COPD based on age or smoking status, though unbound cilomilast concentrations may increase

in patients with moderate hepatic or severe renal impairment [5] [3].

Key Experimental Protocols in PK Studies
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The foundational pharmacokinetic data for cilomilast were established through a series of clinical trials. Key

methodological details are summarized below.

Study Focus Protocol Design & Population Key Measurements & Outcomes

| Absolute Bioavailability [1] | - Design: Open-label, randomized.

¢ Intervention: Single 15 mg oral dose vs. 4 mg intravenous dose.

¢ Population: Healthy, nonsmoking volunteers. | - Measurement: Plasma concentrations over time.

e Outcome: Calculated absolute oral bioavailability of ~100%. | | Food Effect [6] [1] | - Design:
Randomized.

¢ Intervention: Single 15 mg oral dose administered after an overnight fast vs. with food. | -
Measurement: Cmax, Tmax, AUC.

e Outcome: Food delayed Tmax by 2 hours and reduced Cmax by 39%, with no effect on overall AUC
(bioavailability). | | Dose Proportionality & Tolerability [6] | - Design: Single-blind, dose-escalating,
placebo-controlled.

¢ Intervention: Single and repeat oral doses (2-30 mg bid).

¢ Population: Healthy young and elderly volunteers. | - Measurement: Pharmacokinetic parameters
and adverse events.

e Outcome: Linear, dose-proportional pharmacokinetics. Well tolerated up to 15 mg bid, with optimal
tolerability in the fed state. |

Mechanism of Action and Signaling Pathway

Cilomilast is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), the major cAMP-hydrolyzing
enzyme in inflammatory and immune cells [2] [3] [4]. By inhibiting PDE4, cilomilast increases intracellular

cAMP levels, which in turn modulates a wide range of cellular effects.

The diagram below illustrates the core signaling pathway affected by cilomilast.
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This increased intracellular cAMP level leads to the suppression of key pro-inflammatory mediators and
processes central to COPD pathogenesis, including the activation of neutrophils, macrophages, and CD8+ T-

lymphocytes [3] [4] [7].

Professional Appraisal and Development Status
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While cilomilast exhibited a promising pharmacokinetic and safety profile, its clinical development for
COPD was ultimately terminated. Phase III trials demonstrated only modest and variable improvements in
lung function (FEV1) and exacerbation rates, which were deemed insufficient for a novel therapy [5] [8].
The primary challenge was its narrow therapeutic index, with gastrointestinal adverse events (nausea,
diarrhea, abdominal pain) being the most common dose-limiting factor [5] [8]. This profile highlights the

significant hurdle of balancing efficacy and tolerability for systemically administered PDE4 inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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